molecular formula C25H27FN2OS B2527388 3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1224008-60-9

3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2527388
CAS No.: 1224008-60-9
M. Wt: 422.56
InChI Key: BHDVOMJCVQWOHY-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butylphenyl and fluorobenzoyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
  • 3-(4-Tert-butylphenyl)-1-(3-bromobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Uniqueness

3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to the presence of the fluorobenzoyl group, which can impart different chemical and biological properties compared to its chloro- and bromo- counterparts. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2OS/c1-24(2,3)19-12-10-17(11-13-19)21-23(30)28(25(27-21)14-5-4-6-15-25)22(29)18-8-7-9-20(26)16-18/h7-13,16H,4-6,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDVOMJCVQWOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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